molecular formula C11H15BrN2O2 B8718617 tert-Butyl (4-amino-3-bromophenyl)carbamate

tert-Butyl (4-amino-3-bromophenyl)carbamate

Cat. No.: B8718617
M. Wt: 287.15 g/mol
InChI Key: ICONYUFBFKEURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (4-amino-3-bromophenyl)carbamate is a useful research compound. Its molecular formula is C11H15BrN2O2 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

tert-butyl N-(4-amino-3-bromophenyl)carbamate

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3,(H,14,15)

InChI Key

ICONYUFBFKEURG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To tert-butyl N-(3-bromo-4-nitro-phenyl)carbamate (1 g, 3.15 mmol) in ethyl acetate (20 mL) is added tin (II) chloride dihydrate (3.56 g, 15.77 mmol) and stirred overnight at r.t. The reaction mixture is basified with potassium carbonate/sodium hydroxide. The organic layer is separated, dried and concentrated. The crude product is used without further purification for the next step. Yield 83%, m/z 287/289[M+H]+, rt 0.58 min, LC-MS Method X011_S03.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
potassium carbonate sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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